molecular formula C9H10BrN B12825387 (1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine

(1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine

Cat. No.: B12825387
M. Wt: 212.09 g/mol
InChI Key: XRLLHILOPOQXRW-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a bromophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic acid with a suitable amine source under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane oxides, while substitution reactions can produce a variety of substituted cyclopropane derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of chiral cyclopropane derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds .

Medicine

Its structural features make it a candidate for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in various binding interactions, while the cyclopropane ring can influence the overall conformation of the molecule. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine
  • (1S,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine
  • (1S,2S)-2-(4-Methylphenyl)cyclopropan-1-amine

Uniqueness

(1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens or substituents. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

(1S,2S)-2-(4-bromophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H10BrN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9-/m0/s1

InChI Key

XRLLHILOPOQXRW-IUCAKERBSA-N

Isomeric SMILES

C1[C@H]([C@H]1N)C2=CC=C(C=C2)Br

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.